molecular formula C27H28N4OS2 B12010386 N-(2,6-Dimethylphenyl)-2-[(4-(3-methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide CAS No. 539811-07-9

N-(2,6-Dimethylphenyl)-2-[(4-(3-methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide

Cat. No.: B12010386
CAS No.: 539811-07-9
M. Wt: 488.7 g/mol
InChI Key: GOSLVPDECQRNSO-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-2-[(4-(3-methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dimethylphenyl)-2-[(4-(3-methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization. Common reagents used in the synthesis may include hydrazines, aldehydes, and thiols. Reaction conditions often involve heating under reflux, the use of catalysts, and specific solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethylphenyl)-2-[(4-(3-methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of triazole rings or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving triazole derivatives.

    Medicine: Potential use as a pharmaceutical agent due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylphenyl)-2-[(4-(3-methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and sulfanyl groups may play a crucial role in binding to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives with varying substituents on the aromatic rings. Examples include:

  • N-(2,6-Dimethylphenyl)-2-[(4-phenyl-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide
  • N-(2,6-Dimethylphenyl)-2-[(4-(4-methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide

Uniqueness

The uniqueness of N-(2,6-Dimethylphenyl)-2-[(4-(3-methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives.

Properties

CAS No.

539811-07-9

Molecular Formula

C27H28N4OS2

Molecular Weight

488.7 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-[[4-(3-methylphenyl)-5-[(4-methylphenyl)sulfanylmethyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C27H28N4OS2/c1-18-11-13-23(14-12-18)33-16-24-29-30-27(31(24)22-10-5-7-19(2)15-22)34-17-25(32)28-26-20(3)8-6-9-21(26)4/h5-15H,16-17H2,1-4H3,(H,28,32)

InChI Key

GOSLVPDECQRNSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC2=NN=C(N2C3=CC=CC(=C3)C)SCC(=O)NC4=C(C=CC=C4C)C

Origin of Product

United States

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